Adenosine monophosphate-adenosine

Description

Historical Context and Initial Characterization of Adenosine (B11128) Monophosphate-Adenosine

The story of adenosine monophosphate-adenosine (ApA) and related dinucleotides does not begin with a single, dramatic discovery but rather emerges from the foundational work on nucleic acids and their components. The era of adenosine research began in 1929 with the initial demonstrations of the nucleoside's effects on the cardiovascular system. nih.gov However, the specific chemical synthesis of dinucleotides was first described in the mid-1960s by Moffatt and Khorana. nih.gov Their strategy involved the conversion of nucleoside 5'-monophosphates into phosphoromorpholidate derivatives, which could then react with a phosphate (B84403) salt. nih.gov

A significant milestone in the field was the identification of P¹,P⁴-diadenosine-5′-tetraphosphate (Ap4A), a related diadenosine polyphosphate, in mammalian tissues in 1976 by Rapaport and Zamecnik, who proposed its role as a "signal nucleotide". nih.gov This was the first time a diadenosine polyphosphate was identified in a biological context. nih.gov Following this, numerous other diadenosine polyphosphates (ApnA, where n can be 2 to 7) were isolated from various human tissues and cells. nih.gov These discoveries spurred interest in the broader class of dinucleoside polyphosphates, including ApA, and shifted their perception from mere chemical curiosities to molecules of potential biological importance. nih.gov

Evolution of Research Paradigms and Methodologies in this compound Studies

The conceptual understanding of ApA and its relatives has undergone a significant transformation. Initially viewed as byproducts or simple building blocks, the research paradigm has shifted to recognize them as active participants in cellular signaling and regulation. The term "alarmones" was coined to describe their postulated role as signaling molecules secreted by cells in response to physiological stress. nih.govfrontiersin.org This evolution in thought was driven by the development of more sensitive and sophisticated analytical techniques that allowed for their detection and quantification in biological samples.

Early studies were often limited by the available technology. However, the advent and refinement of methods like high-performance liquid chromatography (HPLC) and various forms of mass spectrometry have been pivotal. The development of electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) in the 1980s, in particular, expanded the application of mass spectrometry to larger biological molecules like proteins and nucleic acids. nih.gov More recent advancements have led to the development of top-down mass spectrometry workflows, which incorporate automated HPLC systems for rapid desalting and analysis of intact nucleic acid molecules. nih.gov

This technological progress has enabled researchers to move from simple identification to functional genomics and proteomics. For example, computer analyses of genome sequences have revealed periodical patterns of ApA dinucleotides in various organisms, suggesting a role in genome structure and evolution. nih.gov Furthermore, recent discoveries have shown that dinucleoside polyphosphates can act as noncanonical initiating nucleotides (NCINs), serving as 5' RNA caps (B75204) in bacteria, a function previously unknown. acs.org This highlights a continuous evolution of our understanding of these molecules, from basic chemical entities to key players in complex biological processes.

Nomenclature and Structural Elucidation Approaches for this compound and Related Dinucleotides

The nomenclature for dinucleotides has been standardized to facilitate clear communication in research. Single-stranded dinucleotides are typically abbreviated as pNpN, where 'N' represents any nucleotide and 'p' indicates the phosphodiester bond. acs.org For diadenosine polyphosphates, the notation ApnN is used, where 'n' denotes the number of phosphate groups. frontiersin.org

The structural elucidation of ApA and related dinucleotides has relied on a combination of powerful analytical techniques, with each providing distinct insights.

Mass Spectrometry (MS): Mass spectrometry has been a cornerstone for determining the molecular weight and elemental composition of these compounds. frontiersin.org A 1968 study by Hunt, Hignite, and Biemann demonstrated the use of mass spectrometry for the structure elucidation of dinucleotides. nih.gov More advanced techniques like post-source decay MALDI mass spectrometry have been used to confirm the composition of diadenosine polyphosphates, for instance, identifying that molecules with specific masses contained AMP and ATP moieties. nih.gov The evolution of MS has allowed for the analysis of not just the primary structure but also for probing noncovalent interactions in their near-native state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P NMR, is a crucial tool for characterizing dinucleotides and monitoring the progress of their synthesis. nih.gov Early NMR studies of nucleic acids, dating back to the 1970s, focused on using low-field imino proton resonances to investigate base-pairing interactions. wikipedia.org The development of two-dimensional NMR methods in the 1980s, coupled with advances in oligonucleotide synthesis, enabled more detailed structural studies. wikipedia.org NMR is particularly valuable for studying the dynamics and conformational changes of nucleic acids in solution. nih.govnih.gov

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information. An early example of its application was in visualizing the intercalative binding of the drug ethidium (B1194527) bromide to a dinucleoside monophosphate crystalline complex. nih.gov X-ray crystallography has been instrumental in determining the precise arrangement of atoms in a crystalline state, offering a static but highly detailed snapshot of the molecule's structure. libretexts.orgyoutube.com

The combination of these methods has been essential for a comprehensive understanding of the structure of this compound and its relatives, with each technique offering complementary information, from molecular mass and connectivity to three-dimensional conformation and dynamics in solution.

Compound Information

| Compound Name | Abbreviation |

| Adenosine Monophosphate | AMP |

| Adenosine Triphosphate | ATP |

| Adenosine Diphosphate (B83284) | ADP |

| P¹,P⁴-diadenosine-5′-tetraphosphate | Ap4A |

| Diadenosine Polyphosphates | ApnA |

| Dinucleoside Polyphosphates | NpnN |

| Ethidium Bromide | |

| 5-iodouridylyl(3'-5')adenosine |

Research Findings on Diadenosine Polyphosphates

| Finding | Organism/System | Method | Reference |

| Identification of Ap4A as a "signal nucleotide" | Mammalian Tissue | Biochemical Assays | nih.gov |

| Identification of Ap2A and Ap3A | Human Cardiac Tissue | Chromatography, MALDI-MS | nih.gov |

| Periodical patterns of ApA dinucleotides in genomes | Eubacteria, Archaebacteria, Eukaryotes | Computational Genome Analysis | nih.gov |

| Function as noncanonical initiating nucleotides (NCINs) | Escherichia coli | In vitro transcription assays | acs.org |

| Vasodilatory effects | Isolated Perfused Rat Kidney | Perfusion experiments | nih.gov |

| Inhibition of ADP-induced platelet aggregation | Human Platelets | Platelet aggregation assays | nih.gov |

Structure

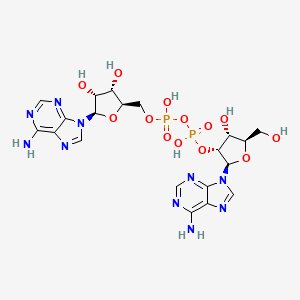

2D Structure

Properties

CAS No. |

2596-55-6 |

|---|---|

Molecular Formula |

C20H26N10O13P2 |

Molecular Weight |

676.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(34)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-12(33)7(1-31)40-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

WCHSQACWYIQTKL-XPWFQUROSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N |

Synonyms |

adenosine monophosphate-adenosine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Adenosine Monophosphate Adenosine

Enzymatic Pathways for Diadenosine Polyphosphate Synthesis

The synthesis of diadenosine polyphosphates is a nuanced process, primarily driven by enzymes that can utilize adenosine (B11128) triphosphate (ATP) in non-canonical ways, especially under conditions of cellular stress.

The primary precursors for the synthesis of diadenosine polyphosphates, such as diadenosine tetraphosphate (B8577671) (Ap4A), are adenosine triphosphate (ATP) and other nucleoside triphosphates. The key enzymes responsible for this synthesis are often aminoacyl-tRNA synthetases (aaRSs). In a side reaction to their canonical function in protein synthesis, these enzymes can catalyze the transfer of an adenosine monophosphate (AMP) moiety from an ATP molecule to another ATP, forming Ap4A. jenabioscience.com This reaction is particularly noted to occur as a consequence of oxidative stress. jenabioscience.com

Some enzymes exhibit specificity for the length of the polyphosphate chain. For instance, firefly luciferase can catalyze the synthesis of diadenosine triphosphate (Ap3A) and Ap4A from ATP. The process can continue with Ap4A serving as a substrate for further phosphate (B84403) transfers, leading to the generation of diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A). jenabioscience.com

Kinetic studies of diadenosine polyphosphate synthesis have revealed important aspects of their regulation. For example, in Bacillus subtilis, diadenosine tetraphosphate (Ap4A) has been shown to regulate the biosynthesis of guanosine (B1672433) triphosphate (GTP) by binding to inosine-5'-monophosphate dehydrogenase (IMPDH). nsf.gov This binding event induces a conformational change in the enzyme, switching it from an active tetramer to a less active octamer, thereby functioning as an allosteric inhibitor. nsf.gov This mechanism highlights Ap4A's role as a signaling molecule or "alarmone" that can modulate metabolic pathways in response to cellular conditions. nsf.gov

Catabolic Pathways and Enzyme Activity for Diadenosine Polyphosphate Degradation

The breakdown of diadenosine polyphosphates is crucial for terminating their signaling functions and recycling their components. This process is carried out by specific hydrolases.

Diadenosine polyphosphates are catabolized by a class of enzymes known as phosphodiesterases or hydrolases, which cleave the phosphodiester bonds. ahajournals.orgnih.gov These enzymes can exhibit specificity for either symmetrical or asymmetrical cleavage. For instance, some hydrolases cleave Ap4A symmetrically to produce two molecules of adenosine diphosphate (B83284) (ADP), while others cleave it asymmetrically to yield ATP and AMP. oup.com

In bacteria such as Salmonella enterica, hydrolases like ApaH are essential for maintaining low levels of diadenosine polyphosphates, which is critical for the bacterium's ability to invade mammalian cells. jenabioscience.com The Nudix hydrolase family of enzymes is also involved in the degradation of these molecules. jenabioscience.com

The activity of enzymes that degrade diadenosine polyphosphates is regulated to ensure a rapid response to changing cellular needs. The expression and activity of these hydrolases can be influenced by the same stress signals that trigger the synthesis of diadenosine polyphosphates, creating a feedback loop that allows for tight control over the intracellular concentration of these signaling molecules. For example, the presence of specific metal ions can act as cofactors for these hydrolases, and their availability can thus regulate enzymatic activity.

Cellular Compartmentation of Diadenosine Polyphosphate Synthesis and Degradation

The synthesis and degradation of diadenosine polyphosphates are spatially organized within the cell, a principle known as compartmentalization. This separation of opposing metabolic pathways prevents futile cycles and allows for independent regulation. nih.govyoutube.com

The cytosol is a primary site for many metabolic processes, including protein synthesis and degradation, and by extension, the synthesis of diadenosine polyphosphates by cytosolic aminoacyl-tRNA synthetases. nih.gov

Mitochondria, the powerhouses of the cell, are also implicated in the metabolism of these molecules. fiveable.menih.gov Given that mitochondria are central to ATP production and are a major source of reactive oxygen species (a trigger for stress responses), it is plausible that these organelles are significant sites for both the synthesis and degradation of diadenosine polyphosphates. nih.govresearchgate.net The presence of adenosine receptors on mitochondrial membranes further suggests a role for these molecules in modulating mitochondrial function. nih.gov The transport of metabolites across the mitochondrial membrane is a critical control point, ensuring that the cytosolic and mitochondrial pools of nucleotides and their derivatives are appropriately regulated. researchgate.netplos.org

The nucleus is another compartment where these processes may be localized, given that diadenosine polyphosphates have been implicated in the regulation of DNA replication and repair. frontiersin.org The specific localization of the synthesizing and degrading enzymes to these compartments ensures that diadenosine polyphosphates can act locally to regulate specific cellular functions.

Metabolic Interplay of Adenosine Monophosphate and Adenosine with Other Nucleotide Pathways

The metabolic pathways of adenosine monophosphate (AMP) and adenosine are intricately linked, forming a critical nexus that influences broader nucleotide metabolism, cellular energy status, and signaling. This interplay is governed by a series of enzymes that interconvert these molecules and connect them to both the synthesis and degradation of other purine (B94841) nucleotides. The balance between AMP and adenosine levels, and their subsequent metabolic fates, is crucial for maintaining cellular homeostasis. nih.govmdpi.com

Intracellular adenosine levels are primarily regulated by the balance between its synthesis from AMP and its removal through two main pathways: phosphorylation to AMP by adenosine kinase (ADK) or deamination to inosine (B1671953) by adenosine deaminase (ADA). nih.govfrontiersin.org Conversely, AMP can be generated from adenosine or through the breakdown of ATP and ADP. wikipedia.org It can then be either re-phosphorylated to ATP, deaminated to inosine monophosphate (IMP), or dephosphorylated to adenosine. wikipedia.org This dynamic relationship ensures that the cell can rapidly adapt to changes in energy demand and metabolic stress.

The key connections between AMP/adenosine metabolism and other nucleotide pathways include:

The Purine Salvage Pathway: This energy-efficient pathway recycles purine bases to synthesize nucleotides. nih.gov Adenosine kinase (ADK) is a crucial enzyme in this pathway, salvaging adenosine by phosphorylating it to AMP. nih.govfrontiersin.org This reaction directly channels adenosine back into the adenine (B156593) nucleotide pool (AMP, ADP, ATP), conserving the energy that would be required for de novo synthesis. nih.govresearchgate.net Similarly, adenine phosphoribosyltransferase (APRT) can convert adenine directly to AMP. columbia.edu The salvaged AMP can then be converted to other nucleotides.

The Purine Nucleotide Cycle (PNC): This cycle is particularly important in skeletal muscle for energy metabolism. columbia.eduwikipedia.org It involves the deamination of AMP to inosine monophosphate (IMP) by the enzyme AMP deaminase (AMPD). columbia.eduwikipedia.org IMP can then be reconverted to AMP in a two-step process that consumes GTP and aspartate, producing fumarate, an intermediate of the Krebs cycle. columbia.edu This cycle not only helps regulate the levels of adenine nucleotides but also provides an anaplerotic pathway to replenish Krebs cycle intermediates, linking purine metabolism directly to cellular respiration. columbia.eduwikipedia.org The interplay is evident as the accumulation of AMP, for instance during intense muscle contraction, can drive this cycle. wikipedia.org

Connection to Inosine and Hypoxanthine (B114508) Metabolism: Both AMP and adenosine can be converted into inosine and subsequently into hypoxanthine, which lies at a crossroads of purine metabolism.

Adenosine is irreversibly deaminated to inosine by adenosine deaminase (ADA). nih.gov

AMP is deaminated to IMP by AMPD, and IMP can then be dephosphorylated to inosine by 5'-nucleotidases. wikipedia.org Inosine is further metabolized to hypoxanthine by purine nucleoside phosphorylase (PNP). nih.gov Hypoxanthine can either be salvaged back to IMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or be oxidized to uric acid for excretion. researchgate.netcolumbia.edu This connection demonstrates how the metabolic state of the AMP/adenosine pool directly influences the flux towards either nucleotide salvage or irreversible purine degradation.

The metabolic flux between adenosine and AMP, and their subsequent entry into divergent pathways, is tightly regulated and tissue-specific. For instance, in cardiomyocytes, the primary route for AMP degradation appears to be through its conversion to adenosine, rather than through the purine nucleotide cycle to IMP. nih.gov In contrast, the purine nucleotide cycle is highly active in skeletal muscle. wikipedia.org This differential regulation highlights the specialized roles of the adenosine-AMP metabolic hub in meeting the specific metabolic demands of different tissues.

Key Enzymes in the Metabolic Interplay

The following table summarizes the pivotal enzymes that mediate the metabolic interplay between adenosine, AMP, and other nucleotide pathways, along with their functions and significance.

| Enzyme | Reaction Catalyzed | Metabolic Pathway Connection | Significance |

| Adenosine Kinase (ADK) | Adenosine + ATP → AMP + ADP | Purine Salvage | Key enzyme for salvaging adenosine back into the adenine nucleotide pool, regulating both intracellular and extracellular adenosine levels. nih.govfrontiersin.org |

| 5'-Nucleotidase (NT5) | AMP + H₂O → Adenosine + Pᵢ | Adenosine Formation | Dephosphorylates AMP to produce adenosine, linking the adenine nucleotide pool to adenosine signaling. ahajournals.org |

| Adenosine Deaminase (ADA) | Adenosine + H₂O → Inosine + NH₃ | Purine Degradation | Irreversibly removes adenosine from the pool, channeling it towards degradation to inosine and uric acid. nih.govnih.gov |

| AMP Deaminase (AMPD) | AMP + H₂O → IMP + NH₃ | Purine Nucleotide Cycle | Initiates the purine nucleotide cycle, converting AMP to IMP. Crucial in muscle for energy metabolism and anaplerosis. wikipedia.orgwikipedia.org |

| Adenylosuccinate Synthetase | IMP + Aspartate + GTP → Adenylosuccinate + GDP + Pᵢ | AMP Synthesis (de novo / from IMP) | A key step in synthesizing AMP from IMP, linking the central purine intermediate to the adenine nucleotide pool. columbia.edu |

| Adenylosuccinate Lyase | Adenylosuccinate → AMP + Fumarate | AMP Synthesis (de novo / from IMP) & PNC | The final step in AMP synthesis from IMP. Also participates in the purine nucleotide cycle. columbia.edu |

This intricate network of enzymatic reactions ensures that the cell can maintain a delicate balance within its nucleotide pools, responding efficiently to metabolic cues and energy requirements. The interplay between adenosine and AMP serves as a central regulatory hub, dictating the flow of purines towards energy storage, salvage, signaling, or degradation.

Molecular Mechanisms of Action of Adenosine Monophosphate Adenosine

Receptor-Mediated Signaling Modulated by Adenosine (B11128)

Extracellular adenosine is a significant signaling molecule that exerts its effects by binding to specific receptors on the cell surface. patsnap.com These actions are fundamental to its role in processes like sleep regulation, cardiac function, and immune responses. patsnap.com

Ligand-Receptor Interactions and Binding Kinetics of Adenosine

Adenosine's effects are mediated through four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. patsnap.comfrontiersin.org These receptors exhibit different affinities for adenosine and are coupled to various G proteins, leading to distinct downstream effects. frontiersin.orgmdpi.com

A1 and A3 receptors typically couple to Gαi/o proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govnih.gov

A2A and A2B receptors are generally coupled to Gαs proteins, which stimulate adenylyl cyclase activity and increase intracellular cAMP. nih.govnih.gov The A2B receptor can also couple to Gαq proteins, leading to the activation of phospholipase Cβ. nih.gov

The affinity of adenosine for these receptors varies. A1, A2A, and A3 receptors can be activated by physiological concentrations of adenosine (with EC50 values in the range of 0.2–0.7 µM). nih.gov In contrast, the A2B receptor has a lower affinity (EC50: 24 µM) and is typically activated under pathophysiological conditions where adenosine levels are elevated. nih.gov The binding kinetics, including the association and dissociation rates of ligands, are increasingly recognized as crucial determinants of a drug's pharmacological profile and in vivo efficacy. nih.govnih.govacs.org For instance, a longer residence time of an agonist at its receptor can lead to a more sustained signaling response. nih.gov

Interactive Table: Adenosine Receptor Subtypes and Their Characteristics

| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Adenosine Affinity | Key Physiological Roles |

| A1 | Gαi/o | Inhibitory | High | Sleep regulation, decreased heart rate, neurotransmitter release inhibition. patsnap.commdpi.com |

| A2A | Gαs | Stimulatory | High | Vasodilation, anti-inflammatory effects, modulation of neurotransmission. patsnap.comnih.gov |

| A2B | Gαs, Gαq | Stimulatory | Low | Vascular integrity, response to inflammation and hypoxia. nih.govnih.gov |

| A3 | Gαi/o, Gαq | Inhibitory | High | Cardioprotection, modulation of inflammatory cells. nih.govmdpi.com |

Downstream Signaling Cascades and Effector Activation by Adenosine

The activation of adenosine receptors initiates a cascade of intracellular signaling events that mediate the physiological effects of adenosine.

cAMP-PKA Pathway: The most prominent pathway involves the modulation of cAMP levels. Decreased cAMP upon A1/A3 receptor activation reduces the activity of Protein Kinase A (PKA), while increased cAMP from A2A/A2B activation enhances PKA activity. mdpi.comnih.gov PKA, in turn, phosphorylates numerous target proteins, including transcription factors like cAMP response element-binding protein (CREB), to regulate gene expression. mdpi.comnih.gov

Phospholipase C (PLC) Pathway: Activation of A1 and A3 receptors can also stimulate the PLC pathway via Gβγ subunits or Gαq coupling. mdpi.commdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is implicated in processes like the modulation of ion channels. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathways: Adenosine receptors can also modulate MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. mdpi.comfrontiersin.orgahajournals.org These pathways are crucial for regulating cell proliferation, differentiation, and stress responses. ahajournals.org For example, A1 receptor activation in coronary artery smooth muscle cells can stimulate the ERK, JNK, and PI3K/Akt pathways, leading to cell mitogenesis. ahajournals.org

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important downstream target, particularly for A1 and A3 receptors. mdpi.comahajournals.org This pathway is a key regulator of cell survival, growth, and metabolism. In the heart, A3 receptor-mediated activation of the PI3K/Akt and ERK pathways provides cardioprotective effects. mdpi.com

Allosteric Regulation and Enzyme Modulation by Adenosine Monophosphate (AMP)

Adenosine monophosphate (AMP) is a critical regulator of cellular energy homeostasis. monash.edunih.gov Its concentration rises when the cell's energy status is low (i.e., when ATP is consumed). This increase in the AMP:ATP ratio serves as a crucial signal that modulates the activity of key metabolic enzymes. monash.edu

Binding Sites and Conformational Changes Induced by Adenosine Monophosphate

The primary target for allosteric regulation by AMP is the AMP-activated protein kinase (AMPK). monash.edunih.gov AMPK is a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits. researchgate.net The γ subunit contains binding sites for adenine (B156593) nucleotides (AMP, ADP, and ATP). wikipedia.orgnih.gov

Binding of AMP to the γ subunit of AMPK induces significant conformational changes in the enzyme complex. wikipedia.orgnih.gov This conformational shift has two major consequences:

It directly activates the kinase activity of the α subunit. nih.gov

It protects the activating phosphorylation site (Threonine 172) on the α subunit from dephosphorylation by protein phosphatases. nih.gov

While both AMP and ADP can bind to the regulatory sites and inhibit dephosphorylation, only AMP is a potent allosteric activator of AMPK. nih.gov

Impact of Adenosine Monophosphate on Enzyme Activity and Specificity (e.g., AMPK activation by AMP)

The allosteric activation of AMPK by AMP is a central mechanism for restoring cellular energy balance. monash.edunih.gov Once activated, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated metabolic switch:

Inhibition of Anabolic Pathways: AMPK activation turns off energy-consuming processes such as the synthesis of fatty acids, cholesterol, and proteins. monash.edunih.gov

Activation of Catabolic Pathways: Conversely, AMPK stimulates energy-producing pathways like fatty acid oxidation and glucose uptake to generate more ATP. wikipedia.org

This regulation by AMP ensures that in times of energy stress, the cell prioritizes ATP production over non-essential anabolic activities. monash.edu Beyond AMPK, AMP can also allosterically regulate other enzymes, such as glycogen (B147801) phosphorylase, further integrating cellular metabolic control. drugbank.com

Interactive Table: Key Enzymes Regulated by AMP

| Enzyme | Role | Effect of AMP |

| AMP-activated protein kinase (AMPK) | Master regulator of cellular energy homeostasis. | Allosteric activation. monash.edunih.gov |

| Glycogen Phosphorylase | Catalyzes the rate-limiting step in glycogenolysis. | Allosteric activation. drugbank.com |

| Fructose-1,6-bisphosphatase | A key enzyme in gluconeogenesis. | Allosteric inhibition. nih.gov |

Nucleic Acid Interactions of Adenosine Monophosphate-Adenosine

Both adenosine and AMP, as fundamental components of nucleic acids, can also engage in more specific regulatory interactions with RNA molecules known as riboswitches. nih.gov Riboswitches are structured RNA elements typically found in the untranslated regions of messenger RNA (mRNA) that can directly bind to small molecule metabolites, thereby regulating gene expression. nih.gov

The binding of a specific ligand, such as adenine (a component of both adenosine and AMP), to a riboswitch aptamer domain induces a conformational change in the RNA structure. nih.govrcsb.org This structural rearrangement can affect transcription termination, translation initiation, or mRNA splicing, thereby controlling the expression of the downstream gene. rcsb.orgmdpi.com

For example, the adenine riboswitch can bind to adenine and its analogs, leading to a significant structural reorganization that regulates the expression of genes involved in purine (B94841) metabolism and transport. nih.gov Similarly, riboswitches that sense cyclic di-AMP (c-di-AMP), a bacterial second messenger synthesized from ATP, have been identified. ribocentre.orgpnas.orgasm.org These riboswitches control the expression of genes related to processes like potassium transport in response to changing intracellular c-di-AMP levels. asm.org These interactions highlight a direct link between the levels of these fundamental molecules and the genetic regulatory machinery of the cell.

Binding to DNA/RNA and Structural Consequences

The ApA dinucleotide serves as a fundamental model for understanding the interactions that stabilize nucleic acid structures, particularly the phenomenon of base stacking. Rather than binding to DNA or RNA as an external ligand, the significance of ApA lies in its intrinsic conformational properties and its presence as a sequence motif within larger nucleic acid chains.

Detailed nuclear magnetic resonance (NMR) studies of ApA in aqueous solutions have provided deep insights into its structural dynamics. nih.gov In solution, ApA exists in an equilibrium between a compact, base-stacked helical structure and a more flexible, unstacked form. nih.govnih.gov The transition between these states is a key aspect of the local structural fluctuations in DNA and RNA, often referred to as "DNA breathing." nih.gov

The formation of the stacked conformation in ApA induces several significant structural changes:

Ribose Pucker: Dimerization shifts the equilibrium of the ribose sugar rings from a C2'-endo conformation towards a C3'-endo conformation in both adenosine units. nih.gov

Glycosidic Angle: The glycosidic torsion angle (χCN), which describes the orientation of the adenine base relative to the sugar, changes to facilitate the stacking of the adenine rings. nih.gov

Backbone Rigidity: The phosphodiester backbone becomes more locked-in and less flexible upon stacking. nih.gov

| Conformational Feature | Monomer State (3'-AMP & 5'-AMP) | Dimer (Stacked) State (ApA) | Structural Consequence |

|---|---|---|---|

| Ribose Pucker Equilibrium | Favors C2'-endo (S-type) | Shifted towards C3'-endo (N-type) | Alters the geometry of the sugar-phosphate backbone. |

| Glycosidic Torsion Angle (χCN) | More flexible | Oriented towards 0° | Optimizes base-base stacking interactions. |

| Phosphodiester Backbone | Flexible rotamers | More rigid, locked-in rotamers | Increases local structural stability. |

Role in Replication, Transcription, or Translation Regulation

The primary regulatory role of the ApA dinucleotide is in the initiation of transcription (RNA synthesis). The process of transcription, carried out by DNA-dependent RNA polymerases, involves the synthesis of an RNA molecule using a DNA template. nih.gov While transcription can begin with a single nucleotide (a de novo start), it can also be initiated using a pre-formed dinucleotide as a primer. nih.gov

Research has shown that ApA can serve as a primer for transcription initiation by both bacterial and eukaryotic RNA polymerases. nih.gov By binding to the polymerase at the initiation site on the DNA template, the dinucleotide primer bypasses the need for the initial phosphodiester bond formation, effectively jump-starting the synthesis of the RNA chain.

The efficiency with which ApA is used as a primer depends on both the type of RNA polymerase and the structure of the DNA template (i.e., whether it is free DNA or complexed with proteins in the form of chromatin). nih.gov

Wheat Germ RNA Polymerase II: This eukaryotic enzyme utilizes ApA efficiently as a primer when transcribing both free DNA and chromatin templates. nih.gov

E. coli RNA Polymerase: The primary bacterial RNA polymerase shows a preference for other dinucleotides like GpA and GpG, but can use ApA. nih.gov

This priming mechanism represents a direct form of transcriptional regulation, where the availability of specific dinucleotides like ApA can influence the selection of transcription start sites and the rate of initiation. nih.gov

| RNA Polymerase | DNA Template | Priming Efficiency with ApA |

|---|---|---|

| Wheat Germ RNA Polymerase II (Eukaryotic) | Free DNA | Efficiently utilized |

| Chromatin | Preferred for initiation | |

| E. coli RNA Polymerase (Bacterial) | Free DNA | Less preferred than GpA, GpG |

| Chromatin | Not a preferred primer |

Beyond this direct role in transcriptional initiation, the components of ApA are fundamental to genetic processes. Adenosine monophosphate (AMP) is a building block for RNA, and its triphosphate form, ATP, provides the energy for both DNA replication and transcription. nih.gov However, the specific regulatory role of the ApA dinucleotide itself appears to be centered on the initiation phase of transcription. There is currently limited direct evidence for a regulatory role of the free ApA dinucleotide in the elongation or termination phases of transcription, or in the processes of DNA replication or translation.

Cellular and Physiological Roles of Adenosine Monophosphate Adenosine

Role of Diadenosine Polyphosphates in Cellular Stress Responses

Diadenosine polyphosphates are recognized as key signaling molecules that accumulate within cells in response to various environmental and genotoxic stressors, playing a vital role in cellular adaptation and survival. frontiersin.orgfrontiersin.orgmdpi.com Their levels are tightly regulated under normal conditions but can increase significantly when the cell is under duress. frontiersin.orgmdpi.com

The accumulation of diadenosine polyphosphates, particularly Ap4A, is a well-documented response to oxidative stress. nih.govnih.govoup.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species and a cell's ability to detoxify them, can lead to significant cellular damage.

Accumulation under Stress: In the bacterium Salmonella typhimurium, exposure to oxidative stress conditions leads to the accumulation of several adenylylated nucleotides, including Ap4A. nih.gov The highest concentration of Ap4A in these bacteria, reaching 365 µM, has been reported in cells exposed to oxidative stress. nih.gov Similarly, in the slime mold Physarum polycephalum, oxidative stress induced by dinitrophenol increased Ap4A levels by 3- to 7-fold. frontiersin.orgfrontiersin.org

Signaling Role: It is proposed that these molecules act as "alarmones," or regulatory molecules, that signal the onset of oxidative stress and trigger adaptive responses within the cell. nih.gov For instance, in Escherichia coli, increases in disulfide stress lead to an accumulation of dinucleoside polyphosphates, which then act as 5'-mRNA caps (B75204), extending mRNA half-life and potentially regulating gene expression to cope with the stress. frontiersin.org

Genetic Manipulation Studies: Research in the yeast Saccharomyces cerevisiae has aimed to determine the obligatory role of Ap4A in oxidative stress responses by genetically manipulating its intracellular levels. The hypothesis is that Ap4A is a regulatory nucleotide that signals the onset of oxidative stress and initiates adaptive cellular responses.

Table 1: Effects of Oxidative Stress on Intracellular Ap4A Levels in Various Organisms

| Organism | Stressor | Fold Increase in Ap4A | Reference |

|---|---|---|---|

| Salmonella typhimurium | CdCl₂ | Reaches 365 µM | frontiersin.org |

| Physarum polycephalum | Dinitrophenol | 3- to 7-fold | frontiersin.orgfrontiersin.org |

| Escherichia coli | Kanamycin | 20-fold | frontiersin.org |

| Drosophila cells | CdCl₂ (1 mM) | >100-fold | frontiersin.org |

Heat shock is another significant cellular stressor that triggers a rapid increase in the intracellular concentration of diadenosine polyphosphates. nih.govnih.gov

Induction by Heat: In Salmonella typhimurium and E. coli, a temperature shift from 28°C to 50°C induces the accumulation of Ap4A and other adenylylated nucleotides. nih.gov This accumulation coincides with the synthesis of heat-shock proteins. nih.gov In S. typhimurium, a mild heat shock (28–42°C) can increase Ap4A concentration up to 10 µM, while severe heat shock (28–50°C) can lead to concentrations of 30 µM. nih.gov

Eukaryotic Response: The response is conserved in eukaryotes. In Drosophila cell cultures, heat shock leads to a 2- to 3-fold increase in Ap4A levels. mdpi.com Similarly, in the yeast Saccharomyces cerevisiae, heat shock at 46°C causes a 50-fold increase in Ap4N levels. frontiersin.org Hyperthermic treatment of mammalian cells also results in elevated Ap4A levels. frontiersin.org

Common Pathway with Oxidative Stress: The fact that both heat shock and oxidative stress lead to the accumulation of the same set of adenylylated nucleotides suggests a common physiological effect and signaling pathway. nih.gov It is hypothesized that these dinucleotides signal the onset of these stresses and trigger the broader "heat-shock response." nih.gov

Diadenosine polyphosphates also play a role in how cells adapt to nutrient scarcity, a state of significant metabolic stress. mdpi.com

Metabolic Adaptation: In the context of nutrient deprivation, such as low glucose, Ap4A helps facilitate metabolic adaptation. mdpi.com It can influence signaling pathways related to autophagy, a process where cells recycle their own components to maintain energy levels. mdpi.com

Bacterial Alarmones: The function of Ap4A in nutrient stress is likened to that of bacterial alarmones like guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which orchestrate broad adjustments to cellular activity. mdpi.com

Glucose-Induced Signaling: In pancreatic β-cells, glucose concentrations that stimulate insulin (B600854) release have been shown to cause a 30- to 70-fold increase in the levels of diadenosine triphosphate (Ap3A) and Ap4A. nih.gov This suggests these molecules act as messengers in response to nutrient availability. nih.govnih.gov

Adenosine (B11128) Monophosphate-Adenosine's Contribution to Cellular Bioenergetics and Homeostasis

Regulation of Energy Homeostasis: One of the primary functions of Ap4A is the regulation of cellular energy homeostasis. mdpi.com It interacts with enzymes involved in ATP synthesis and degradation, helping cells maintain an adequate energy supply. mdpi.com This is particularly critical in states of high energy demand, such as in rapidly proliferating cancer cells. mdpi.com

Link to AMPK Pathway: Ap4A can influence the activity of AMP-activated protein kinase (AMPK), a central sensor and regulator of cellular energy balance. mdpi.com While a direct interaction is not fully established, Ap4A accumulation under stress conditions can indirectly lead to AMPK activation, possibly by contributing to ATP depletion or increasing intracellular calcium. mdpi.com

Modulation of Nucleotide Pools: Ap4A can inhibit the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine (B1146940) nucleotides. nih.gov This inhibition can alter the cellular nucleotide balance, which has significant implications for processes like DNA replication and transcription. nih.gov

Maintaining Low Basal Levels: To function effectively as signaling molecules, the intracellular levels of diadenosine polyphosphates must be precisely controlled. frontiersin.org In the absence of stress, these molecules are continuously synthesized but are also efficiently degraded by specific hydrolase enzymes, such as NUDT2 in humans, which maintains their low basal concentrations. frontiersin.orgnih.gov This balance ensures that their signaling functions are only activated when needed. frontiersin.org

Extracellular Signaling Functions of Diadenosine Polyphosphates

Diadenosine polyphosphates such as diadenosine tetraphosphate (Ap4A) are recognized as important signaling molecules in various biological systems. mdpi.com They are stored in cellular compartments and released into the extracellular space to exert their effects.

Mechanisms of Extracellular Release

The release of diadenosine polyphosphates into the extracellular environment is a regulated process, often occurring in response to specific stimuli. These molecules are stored in various cell types and are released through exocytosis, a process where intracellular vesicles fuse with the plasma membrane to release their contents.

Key sites and mechanisms of diadenosine polyphosphate release include:

Platelets: Platelet dense granules are a major storage site for diadenosine polyphosphates, including Ap4A. nih.govnih.gov Upon platelet activation, these granules release their contents, contributing to the regulation of hemostasis and thrombosis. nih.govnih.gov

Adrenal Chromaffin Cells: The adrenal medulla stores and releases diadenosine polyphosphates from chromaffin granules upon stimulation. nih.govnih.gov This release is calcium-dependent and can be triggered by secretagogues like carbachol. nih.govnih.gov

Nerve Terminals: Synaptic vesicles in nerve terminals of the central nervous system also contain diadenosine polyphosphates. nih.govnih.govucm.es Their release is calcium-dependent and can be evoked by nerve stimulation, suggesting a role as neuromodulators. nih.govnih.gov

Endothelial Cells: Human endothelial cells release diadenosine polyphosphates in response to various stimuli, including mechanical stress and certain signaling molecules like ATP and UTP. nih.gov This release is implicated in the regulation of vascular tone. nih.gov

The following table summarizes the primary cellular sources and stimuli for the extracellular release of diadenosine polyphosphates.

| Cell Type | Storage Location | Stimulus for Release | Reference |

| Platelets | Dense Granules | Platelet aggregation | nih.govnih.gov |

| Adrenal Chromaffin Cells | Chromaffin Granules | Secretagogues (e.g., carbachol) | nih.govnih.gov |

| Neurons | Synaptic Vesicles | Nerve stimulation, 4-aminopyridine, veratridine | nih.govnih.gov |

| Endothelial Cells | Intracellular stores | Mechanical stress, ATP, UTP, acetylcholine (B1216132) | nih.gov |

Paracrine and Autocrine Effects

Once released, diadenosine polyphosphates can act on the releasing cell (autocrine signaling) or on nearby cells (paracrine signaling) to modulate a variety of physiological processes. nih.govresearchgate.net These effects are mediated by their interaction with purinergic receptors, specifically P2X and P2Y receptors. ucm.esnih.gov

Paracrine Effects:

Paracrine signaling by diadenosine polyphosphates involves the modulation of adjacent cell behavior. stemcellthailand.org A notable example is in the kidney, where diadenosine polyphosphates released from proximal tubule epithelial cells can stimulate the proliferation of vascular smooth muscle cells. nih.gov This suggests a role in regulating renal blood flow and function. nih.gov In the nervous system, diadenosine polyphosphates released from one nerve terminal can facilitate the release of other neurotransmitters, such as acetylcholine, from neighboring terminals, acting as neuromodulators. nih.gov

Autocrine Effects:

Autocrine signaling occurs when a cell releases a substance that acts on its own receptors. stemcellthailand.org For instance, diadenosine tetraphosphate (Ap4A) released from platelets can have complex autocrine effects. It can act as an antagonist at P2Y1 and P2Y12 receptors, thereby inhibiting ADP-induced platelet aggregation. nih.gov Simultaneously, it can act as an agonist at P2X1 and P2Y12 receptors. nih.gov This dual role suggests a sophisticated feedback mechanism for controlling platelet function.

The table below details some of the known paracrine and autocrine effects of diadenosine polyphosphates.

| Signaling Type | Target Cell/Tissue | Effect | Mediating Receptors | Reference |

| Paracrine | Vascular Smooth Muscle Cells | Stimulation of proliferation | P2X, P2Y | nih.gov |

| Paracrine | Hippocampal Nerve Terminals | Facilitation of acetylcholine release | Diadenosine polyphosphate receptors | nih.gov |

| Autocrine/Paracrine | Platelets | Inhibition of ADP-induced aggregation, Agonist effects | P2Y1, P2Y12, P2X1 | nih.gov |

| Paracrine | Brain Capillary Endothelial Cells | Antagonism of P2Y1 receptors | P2Y1 | nih.gov |

Advanced Methodological Approaches for Adenosine Monophosphate Adenosine Research

Analytical Techniques for High-Resolution Detection and Quantification of Adenosine (B11128) Monophosphate-Adenosine

The accurate measurement of ApA in biological matrices is a formidable challenge due to its low endogenous concentrations and the presence of structurally similar nucleotides. To overcome these obstacles, researchers have developed highly sensitive and specific analytical methods.

Chromatographic-Mass Spectrometric Methodologies (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of ApA and other dinucleoside polyphosphates. ru.nlresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Sample Preparation: A critical step in LC-MS/MS analysis is the effective extraction and purification of ApA from complex biological samples. This often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. researchgate.net

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate ApA from other nucleotides. The choice of column and mobile phase composition is crucial for achieving optimal resolution. mtoz-biolabs.comchromatographyonline.com For instance, a C18 reversed-phase column with a gradient elution of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) can effectively separate ApA. mtoz-biolabs.comchromatographyonline.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most frequently used ionization technique for ApA analysis, typically in the positive ion mode. mtoz-biolabs.com The mass spectrometer is operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity. researchgate.net This involves monitoring a specific precursor ion to product ion transition for ApA. While specific parameters for ApA are not extensively published, methods for similar diadenosine polyphosphates can be adapted. For example, for diadenosine triphosphate (Ap3A), a precursor ion of m/z 551.1 and product ions of m/z 453.1 and 348.1 have been used. It is plausible that ApA would have a unique precursor ion and fragmentation pattern that can be determined through infusion experiments.

| Parameter | Typical Value/Condition | Reference |

| Chromatography | ||

| Column Type | C18 Reversed-Phase | mtoz-biolabs.com |

| Mobile Phase A | 0.1% Formic Acid in Water | mtoz-biolabs.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | mtoz-biolabs.com |

| Flow Rate | 0.2 - 0.4 mL/min | researchgate.netmtoz-biolabs.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) - Positive | mtoz-biolabs.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | researchgate.net |

| Precursor Ion (m/z) | Compound-specific | |

| Product Ion(s) (m/z) | Compound-specific | |

| Collision Energy | Optimized for specific transition |

Spectroscopic Techniques (e.g., NMR for structural complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules and their complexes in solution. While specific NMR studies on ApA complexes are not abundant in the literature, the principles of NMR can be applied to investigate its structural biology.

Structural Elucidation: One-dimensional and two-dimensional NMR experiments, such as 1H, 13C, and 31P NMR, can provide detailed information about the conformation of the ApA molecule itself. researchgate.net For instance, 31P NMR is particularly useful for studying the phosphate (B84403) backbone of nucleotides. chromatographyonline.com

Interaction Studies: NMR is highly effective for mapping the binding interfaces of ligands with proteins and other macromolecules. frontiersin.orgresearchgate.net Techniques like chemical shift perturbation (CSP) can identify the amino acid residues of a protein that are involved in the interaction with ApA upon its binding. nih.gov By monitoring changes in the chemical shifts of the protein's amide protons (in a 1H-15N HSQC spectrum) upon titration with ApA, the binding site can be mapped onto the protein's structure. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between ApA and the protein, which are crucial for determining the three-dimensional structure of the complex. nih.gov

Radioisotopic Tracing in Metabolic Flux Analysis

Radioisotopic tracing is a fundamental technique for studying the metabolic fate of molecules within a biological system. wikipedia.orgapa.org By labeling ApA with a radioactive isotope, such as 14C or 3H, its synthesis, degradation, and conversion into other metabolites can be tracked.

Metabolic Pathway Elucidation: In a typical experiment, cells or organisms are incubated with radiolabeled precursors of ApA, such as [14C]-adenosine or [14C]-ATP. The incorporation of the radiolabel into ApA and its subsequent appearance in other metabolic pools is then monitored over time. wikipedia.org This allows for the identification of the metabolic pathways in which ApA is involved.

Flux Analysis: By measuring the rate of incorporation of the radiolabel and the specific activity of the precursor and product pools, the flux through the metabolic pathways involving ApA can be quantified. frontiersin.orgnih.gov This provides a dynamic view of ApA metabolism under different physiological or pathological conditions. While specific studies detailing the metabolic flux analysis of ApA are limited, the general principles of this technique are well-established and can be readily applied. nih.gov

Biochemical and Biophysical Characterization of Adenosine Monophosphate-Adenosine Interactions

Understanding the biological function of ApA requires the detailed characterization of its interactions with enzymes and other proteins. In vitro reconstitution systems and kinetic measurements are indispensable tools for this purpose.

In Vitro Reconstitution Systems and Enzymatic Assays

In vitro reconstitution systems allow for the study of enzymatic reactions in a controlled environment, free from the complexities of the cellular milieu. nih.govnih.gov These systems typically involve purified enzymes, substrates, and cofactors.

Enzymatic Synthesis and Degradation: To study the enzymes responsible for the synthesis and degradation of ApA, in vitro assays can be established. For example, a putative ApA synthetase could be incubated with its presumed substrates (e.g., two molecules of AMP or ATP and ADP), and the formation of ApA could be monitored over time using techniques like HPLC or LC-MS/MS. Conversely, the degradation of ApA by a suspected hydrolase could be assessed by measuring the decrease in ApA concentration and the appearance of its breakdown products (e.g., AMP).

Functional Assays: The functional consequences of ApA binding to a target protein can also be investigated using in vitro assays. For instance, if ApA is hypothesized to be an allosteric regulator of an enzyme, its effect on the enzyme's activity can be measured in a reconstituted system. A study on the inotropic effects of diadenosine monophosphate (AP1A) in human cardiac preparations demonstrated its interaction with A1-adenosine receptors, suggesting a role in cardiac function. nih.gov

Kinetic Measurements of Interaction and Enzyme Modulation

Enzyme kinetics provides quantitative information about the rates of enzyme-catalyzed reactions and the factors that influence them. wikipedia.org Determining the kinetic parameters of enzymes that interact with ApA is essential for understanding its regulatory roles.

Michaelis-Menten Kinetics: For enzymes that utilize ApA as a substrate, the Michaelis-Menten parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined. libretexts.org The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and provides an indication of the enzyme's affinity for ApA. The catalytic efficiency of the enzyme can be expressed as the kcat/Km ratio, where kcat is the turnover number. libretexts.org

Inhibition and Activation Kinetics: If ApA acts as a modulator of an enzyme, its effect on the enzyme's kinetics can be characterized. ApA could be a competitive, non-competitive, or uncompetitive inhibitor, or it could act as an activator. By measuring the enzyme's activity at various substrate and ApA concentrations, the type of modulation and the corresponding inhibition constant (Ki) or activation constant (Ka) can be determined. wikipedia.org

While specific kinetic data for enzymes acting on ApA are not widely available, a study on aminopeptidase (B13392206) A (APA) provides an example of the type of data that can be generated. Although APA acts on angiotensin II and not ApA, the study determined the Km and Vmax for its substrates, which is analogous to the data needed for ApA-metabolizing enzymes. nih.gov

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Aminopeptidase A | Angiotensin II | 14.7 | Not specified | nih.gov |

| Aminopeptidase A | Angiotensin III | 23.4 | Not specified | nih.gov |

Note: The table above provides an example of kinetic data for an enzyme that is not directly related to ApA metabolism, as specific data for ApA-metabolizing enzymes is limited in the public domain.

Molecular Biology and Genetic Approaches in Diadenosine Polyphosphate Studies

Gene Editing and Knockout/Knockdown Strategies for Related Enzymes

The manipulation of genes encoding enzymes involved in ApnA metabolism is a cornerstone of understanding their function. Techniques like CRISPR-Cas9 and RNA interference (RNAi) have been pivotal in elucidating the roles of these enzymes. horizondiscovery.comnih.govnih.govyoutube.comyoutube.com

CRISPR-Cas9: This powerful gene-editing tool allows for the precise knockout of genes encoding ApnA-metabolizing enzymes. horizondiscovery.comnih.govnih.govyoutube.comyoutube.com For instance, knocking out genes for Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif hydrolases, such as NUDT2 (also known as APAH1), which degrades diadenosine tetraphosphate (B8577671) (Ap4A), enables researchers to study the consequences of Ap4A accumulation. medchemexpress.comnih.gov Studies have demonstrated that NUDT2 knockout can impact processes like anchorage-independent growth in melanoma cells and the cellular response to viral RNA. nih.govnih.gov

RNA Interference (siRNA/shRNA): Short-interfering RNA (siRNA) and short-hairpin RNA (shRNA) are used to achieve transient or stable knockdown of gene expression, respectively. This approach has been widely used to reduce the expression of enzymes that hydrolyze ApnA. For example, siRNA-mediated knockdown of NUDT2 has been shown to decrease cell migration in melanoma and suppress tumor growth in xenograft models. nih.gov This strategy is valuable for studying the effects of reduced enzyme activity without the permanent genomic alteration of a knockout. medchemexpress.comnih.gov

A summary of enzymes targeted by these methods and the observed outcomes is presented in the table below.

| Targeted Enzyme | Method | Model System | Key Finding | Reference |

| NUDT2 | Knockdown (siRNA) | Human melanoma cells | Decreased anchorage-independent growth and cell migration. | nih.gov |

| NUDT2 | Knockdown (siRNA) | HeLa cells | Increased growth of PPP-RNA viruses, suggesting a role in antiviral immunity. | nih.gov |

| NUDT2 | Knockout | Mouse embryonic fibroblasts (MEFs) | Increased growth of certain viruses, confirming its role in antiviral defense. | nih.gov |

| SagD | Knockout (CRISPR-Cas9) | Streptococcus equisimilis | Increased expression of streptokinase, an enzyme with therapeutic applications. | nih.gov |

Transcriptomic and Proteomic Profiling in Response to Diadenosine Polyphosphate Perturbations

To understand the downstream effects of altered ApnA levels, researchers employ large-scale analysis of gene and protein expression.

Transcriptomic Profiling: Techniques like RNA sequencing (RNA-seq) provide a comprehensive view of the changes in gene expression that occur when ApnA metabolism is perturbed. For example, RNA-seq analysis in leukemia cells following NUDT2 knockdown revealed the involvement of this enzyme in cell proliferation, invasion, and metastasis. nih.gov Such studies help to identify the signaling pathways and cellular processes that are regulated by ApnA.

Proteomic Profiling: Mass spectrometry-based proteomics is used to identify and quantify changes in the proteome in response to ApnA perturbations. usda.govspringernature.comnih.govnih.govnautilus.bio This can involve analyzing changes in protein abundance or post-translational modifications, such as phosphorylation, which are key in signal transduction. usda.govspringernature.comnih.gov For instance, proteomic approaches can help map the signaling pathways, such as the PI3K-AKT and MAPK pathways, that are influenced by ApnA. nih.govnih.govnih.govkhanacademy.org Functional proteomics can also be used to identify proteins that interact with ApnA-metabolizing enzymes, providing further insight into their regulatory networks. nih.gov

| Analysis Type | Perturbation | Model System | Key Findings | Reference |

| Transcriptomics (RNA-seq) | NUDT2 knockdown | KBM-7 chronic myelogenous leukemia cells | Implication of NUDT2 in cell proliferation, invasion, and metastasis. | nih.gov |

| Proteomics | Treatment with bioactive compounds | Cholangiocarcinoma cell line | Identification of proteins in apoptosis, cell cycle, and PI3K-AKT pathways as potential targets. | nih.gov |

| Phosphoproteomics | Activation of signaling pathways | Various | Identification of kinase substrates and mapping of signaling networks. | usda.govspringernature.com |

In Vitro and In Vivo Model Systems for Diadenosine Polyphosphate Research

A variety of model systems are utilized to study the physiological roles of ApnA, ranging from cultured cells to whole organisms. frontiersin.org

Established Cell Culture Models and Primary Cell Systems

Cell culture provides a controlled environment to investigate the cellular and molecular effects of ApnA. nih.govnih.govmerckmillipore.comcell-systems.comatcc.org

Established Cell Lines: Various immortalized cell lines are used, including HeLa cells, HEK293T cells, and various cancer cell lines like melanoma and breast carcinoma cells. nih.govnih.gov These models are instrumental in studying the role of ApnA in processes like cell proliferation, migration, and viral defense. nih.govnih.gov

Primary Cell Cultures: Primary cells, which are isolated directly from tissues, more closely represent the in vivo state. nih.govnih.govatcc.org Examples include vascular smooth muscle cells, endothelial cells, and chromaffin cells. nih.govnih.govcapes.gov.br Studies on these cells have been crucial in understanding the extracellular signaling roles of ApnA and their degradation by ectoenzymes. nih.govnih.govcapes.gov.br

| Cell Model | Research Focus | Key Findings | Reference |

| Human Melanoma Cells | Role of NUDT2 in cancer | NUDT2 knockdown suppressed anchorage-independent growth and migration. | nih.gov |

| Bovine Chromaffin Cells | Extracellular ApnA metabolism | Characterization of an ectoenzyme that hydrolyzes ApnA. | nih.govcapes.gov.br |

| Vascular Smooth Muscle Cells | ApnA receptor binding and degradation | Identification of specific binding sites for Ap4A and its rapid extracellular degradation. | nih.gov |

| HeLa Cells | Antiviral immunity | Depletion of NUDT2 increases the growth of certain RNA viruses. | nih.gov |

Utilization of Genetically Engineered Model Organisms

Genetically tractable organisms provide powerful systems for dissecting the complex physiological roles of ApnA in a whole-organism context. frontiersin.org

Saccharomyces cerevisiae (Yeast): Yeast has been a fundamental model for studying basic cellular processes involving polyphosphates and their metabolizing enzymes. nih.govresearchgate.net Research in yeast has helped to clarify the enzymatic activities involved in ApnA metabolism. nih.govresearchgate.net

Caenorhabditis elegans (Nematode): This simple multicellular organism is used to study the role of polyphosphates in development and stress responses. nih.govnih.gov Recent studies have focused on the localization and function of polyphosphates in intestinal cells. nih.gov

Drosophila melanogaster (Fruit fly): The fruit fly is a valuable model for genetic studies of signaling pathways. nih.govnih.govyoutube.com While direct studies on ApnA are less common, the extensive genetic tools available in Drosophila make it a promising model for future investigations into the role of ApnA in development and immunity. nih.govnih.gov

Rodent Models (Mice and Rats): Rodents are essential for preclinical studies and for understanding the systemic effects of ApnA. nih.govnih.govresearchgate.netpatsnap.comyoutube.com Xenograft models using mice have been instrumental in demonstrating the in vivo role of enzymes like NUDT2 in tumor growth. nih.gov Genetically engineered mouse models, such as those with knockouts of ApnA-metabolizing enzymes, are crucial for dissecting the physiological and pathological roles of these signaling molecules. nih.govpatsnap.comyoutube.com

Computational and Systems Biology Approaches to Diadenosine Polyphosphate Dynamics

Computational and systems biology approaches integrate experimental data to create models that can simulate and predict the behavior of complex biological systems. nih.govfrontiersin.orgnih.govresearchgate.net

Kinetic Modeling: Mathematical models are developed to describe the kinetics of ApnA synthesis and degradation. These models can help to understand how the concentrations of these molecules are regulated within the cell under different conditions.

Pathway and Network Analysis: Systems biology tools are used to analyze the large datasets generated from transcriptomic and proteomic studies. nih.govnih.govresearchgate.net This allows for the identification of signaling pathways and networks that are regulated by ApnA. youtube.com For example, by integrating data on protein-protein interactions and gene expression changes, researchers can construct models of the signaling cascades that are triggered by ApnA. nih.govnih.gov

Structural Modeling: Computational modeling can be used to predict the three-dimensional structures of ApnA-metabolizing enzymes and their interactions with substrates and inhibitors. This information is valuable for understanding the mechanisms of enzyme function and for the design of targeted therapeutic agents.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies have become indispensable tools for investigating the molecular interactions of adenosine and AMP at an atomic level. nih.gov These computational techniques allow researchers to visualize and analyze the dynamic processes of ligand binding, receptor activation, and allosteric modulation, which are often difficult to capture through experimental methods alone. nih.goveurekaselect.com

MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of proteins like adenosine receptors (ARs) and AMP-activated protein kinase (AMPK) and the conformational changes that occur upon ligand binding. nih.govnih.gov Docking, on the other hand, predicts the preferred orientation of a ligand when bound to a receptor, which is crucial for understanding the basis of molecular recognition and for designing novel therapeutic agents. nih.govmdpi.com

Detailed Research Findings:

Adenosine Receptors (ARs): MD simulations have been extensively applied to study the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.gov These studies have helped in understanding ligand-receptor interactions, molecular recognition patterns, and the mechanisms of receptor activation. nih.goveurekaselect.com For example, simulations have shed light on the structural dynamics of the ADP/ATP carrier (AAC), a mitochondrial protein, revealing asymmetrical interactions and structural changes potentially involved in substrate translocation. nih.gov Gaussian accelerated molecular dynamics (GaMD) simulations have provided detailed insights into the specific coupling of G proteins to adenosine receptors, showing that the A1AR receptor prefers to bind with the Gi protein, while the A2AAR receptor can couple with both Gs and Gi proteins. mdpi.com Docking studies have been used to predict the binding modes of various agonist and antagonist ligands to ARs, guiding structure-activity relationship (SAR) studies and the design of subtype-selective compounds. mdpi.com

AMP-Activated Protein Kinase (AMPK): As a critical sensor of cellular energy status, AMPK is allosterically activated by AMP. nih.govwikipedia.org Molecular docking has been instrumental in identifying novel, potential direct activators of AMPK. nih.gov Through structure-based virtual screening, researchers have been able to identify compounds with diverse chemical scaffolds that show promising binding scores to the AMPK active site. nih.govpnrjournal.com Docking analyses also help elucidate the binding modes of known and potential activators, revealing key amino acid residues involved in the interaction and stabilization of the activated state. nih.govnih.gov

Other Targets: The principles of MD and docking have also been applied to related systems. In a study on the stimulator of interferon genes (STING) protein, all-atom MD simulations were used to explore the binding mode of cyclic adenosine-inosine monophosphate (cAIMP) analogs, revealing how these ligands occupy the active pocket in a characteristic U-shaped configuration and form crucial hydrogen bonds with specific residues. mdpi.com

Table 1: Summary of Molecular Dynamics and Docking Studies

| Protein Target | Ligand(s) Studied | Methodology | Key Research Findings | Reference |

|---|---|---|---|---|

| Adenosine Receptors (A1AR, A2AAR) | Adenosine (ADO) | GaMD Simulations | Revealed mechanisms of specific G protein coupling; A1AR prefers Gi while A2AAR can couple with both Gs and Gi. | mdpi.com |

| AMP-Activated Protein Kinase (AMPK) | Potential β1-selective activators | Molecular Docking, Virtual Screening | Identified 12 novel compounds as potential starting points for direct β1-selective AMPK activators. | nih.gov |

| Human STING (hSTING) | Cyclic adenosine-inosine monophosphate (cAIMP) analogs | Molecular Dynamics, Docking | Elucidated the U-shaped binding configuration of cAIMP analogs and identified key hydrogen bonds with residues like Ser162 and Arg238. | mdpi.com |

| A3 Adenosine Receptor (A3AR) | NECA derivatives, MRS5644 | Docking, Homology Modeling | Suggested a conformational switch of Trp243(6.48) upon agonist binding and guided the design of linkers to replace potentially toxic groups. | mdpi.com |

| ADP/ATP Carrier (AAC) | Apo (unbound) state | Molecular Dynamics | Characterized an asymmetrical electrostatic network and the structural dynamics of conserved motifs involved in substrate transport. | nih.gov |

Network Analysis and Systems Biology Modeling of this compound Pathways

While MD simulations focus on individual molecular interactions, network analysis and systems biology modeling aim to understand how these interactions function collectively within the complex web of cellular pathways. These approaches use mathematical and computational frameworks to model the dynamic behavior of metabolic and signaling networks, providing a holistic view of cellular processes.

The core of this analysis for AMP and adenosine revolves around the purinergic signaling pathway, where extracellular ATP is sequentially hydrolyzed to ADP, AMP, and finally adenosine by ectonucleotidases like CD39 and CD73. researchgate.netresearchgate.net Adenosine then signals through its receptors, while intracellular AMP levels regulate energy-sensing pathways via AMPK. wikipedia.orgresearchgate.net

Detailed Research Findings:

Metabolic Pathway Modeling: Researchers have developed mathematical models to simulate adenosine transport and metabolism. nih.gov One such model, using steady-state equations based on enzyme kinetics, demonstrated how the flow of metabolites through the pathway is controlled by different components like ecto-5'-nucleotidase and nucleoside transporters under various conditions. nih.gov The model predicted that changes in a single variable, such as the concentration of extracellular AMP, can shift the entire system to a new steady state with a different control pattern, confirming the role of adenosine as a neurohormone. nih.gov

Signaling Network Analysis: The cyclic AMP (cAMP) signaling pathway, which is functionally distinct but structurally related to AMP, has been extensively studied using network analysis. nih.govcreative-proteomics.com By analyzing large datasets from sources like The Cancer Genome Atlas (TCGA), researchers have correlated the expression of genes in the cAMP/PDE4 pathway with immune infiltration and the expression of immune checkpoint molecules like PD-L1 in cancer. nih.gov This type of analysis can uncover complex interaction networks, such as the predicted cAMP/PDE4/CREB1/MYC/PD-L1 axis, and identify core factors that regulate cellular processes. nih.gov These systems-level approaches help in understanding how signaling pathways are dysregulated in disease and can identify potential therapeutic targets.

Table 2: Components of a Systems Biology Model for Adenosine Metabolism

| Model Component | Description | Example from Research | Reference |

|---|---|---|---|

| Metabolites | The chemical species whose concentrations and fluxes are tracked. | Extracellular AMP, Extracellular Adenosine, Intracellular Adenosine. | nih.gov |

| Enzymes | Biological catalysts that govern the conversion rates between metabolites. | Ecto-5'-nucleotidase (converts AMP to adenosine), Adenosine Deaminase. | researchgate.netnih.gov |

| Transporters | Membrane proteins that control the movement of metabolites across cellular compartments. | Na+-dependent and Na+-independent nucleoside transporters. | nih.gov |

| Model Output | Predictions about the system's behavior under different conditions. | Calculation of metabolic fluxes; prediction of how inhibiting transporters affects metabolite concentrations. | nih.gov |

| Network Analysis Tools | Databases and software used to analyze pathway interactions and gene expression. | The Cancer Genome Atlas (TCGA), Tumor Immune Estimation Resource (TIMER). | nih.gov |

Regulatory Mechanisms Governing Adenosine Monophosphate Adenosine Levels and Activity

Transcriptional and Post-Transcriptional Control of Related Enzyme Expression

The expression of enzymes involved in AMP metabolism and signaling is meticulously regulated at both the transcriptional and post-transcriptional levels to ensure a durable and context-specific response to cellular needs. frontiersin.org

Transcriptional Control:

The transcription of genes encoding the subunits of AMPK (α, β, and γ) and enzymes of AMP metabolism, such as AMP deaminase (AMPD), is a critical regulatory point. frontiersin.orgosti.gov For instance, the neutral amino acid transporter SNAT2 has been shown to be required for the LKB1-mediated activation of AMPK, and depletion of SNAT2 leads to reduced mRNA levels of the AMPKβ2 subunit, indicating transcriptional regulation. researchgate.net Furthermore, transcription factors like CREB1, when phosphorylated by AMPK, can orchestrate the transcription of genes that are master regulators of glycolysis and mitochondrial biogenesis. nih.gov In some cancers, the tumor metastasis suppressor ΔNp63α can directly mediate the transcriptional suppression of the AMPKα1 subunit in response to oncogenic signaling pathways. researchgate.net

The expression of AMPD is also subject to developmental control, with different isoforms being expressed during embryonic, perinatal, and adult stages of muscle development. osti.gov This developmental switch appears to be controlled at the level of mRNA production, possibly from a single gene. osti.gov

Post-Transcriptional Control:

Post-transcriptional mechanisms also play a significant role in regulating the expression of AMP-related enzymes. For example, in diabetic hearts, the protein levels of AMPD3 are increased without a corresponding change in its mRNA levels. nih.gov This upregulation is mediated by the downregulation of a specific microRNA, miR-301b, which normally binds to the 3' untranslated region (3'UTR) of AMPD3 mRNA and inhibits its translation. nih.gov This finding highlights a novel layer of post-transcriptional regulation in the control of adenine (B156593) nucleotide metabolism. nih.gov

| Gene/Enzyme | Regulatory Mechanism | Effect on Expression/Activity | Key Regulators |

| AMPK Subunits | Transcriptional | Altered subunit levels | SNAT2, ΔNp63α, CREB1 researchgate.netnih.gov |

| AMP Deaminase (AMPD) | Transcriptional (Developmental) | Isoform switching | Developmental cues osti.gov |

| AMP Deaminase 3 (AMPD3) | Post-transcriptional (miRNA) | Increased protein expression | miR-301b nih.gov |

Post-Translational Modifications of Adenosine (B11128) Monophosphate Interacting Proteins

Post-translational modifications (PTMs) are a primary and rapid mechanism for regulating the activity of proteins that interact with AMP, most notably AMPK. nih.gov These modifications can affect enzyme activity, subcellular localization, and protein stability. nih.gov

The most well-characterized PTM of AMPK is phosphorylation . The canonical activation of AMPK requires phosphorylation on Threonine 172 (Thr172) within the activation loop of the catalytic α-subunit by upstream kinases, primarily LKB1 and CaMKKβ. cellsignal.comnih.gov Beyond this, numerous other phosphorylation sites on AMPK subunits are being identified, suggesting a more complex regulatory network.

Ubiquitination is another critical PTM that regulates AMPK. nih.govresearchgate.net The ubiquitination of AMPK subunits can lead to their degradation by the proteasome, thereby controlling their steady-state levels. nih.govresearchgate.net For instance, the MAGE-A3/6-TRIM28 ubiquitin ligase, which is specific to cancer cells, can suppress AMPK by targeting it for ubiquitination and degradation. elsevierpure.com Conversely, deubiquitinating enzymes like USP9X can remove ubiquitin chains from AMPK-related kinases, thereby regulating their activity. portlandpress.com Atypical ubiquitination, such as M1-linked chains assembled by the LUBAC complex, has also been shown to regulate AMPK activity in response to energetic stress. biorxiv.org

Acetylation also plays a role in modulating AMPK signaling. researchgate.netnih.gov AMPK can regulate protein acetylation by several mechanisms, including phosphorylating and inhibiting acetyl-CoA carboxylase (ACC), which increases the cellular level of acetyl-CoA, a substrate for lysine (B10760008) acetyltransferases (KATs). researchgate.netnih.gov Conversely, AMPK itself can be regulated by acetylation. For example, the deacetylase SIRT1 can activate AMPK by deacetylating its upstream kinase LKB1. nih.gov

Other PTMs such as sumoylation and methylation have also been implicated in the regulation of AMPK, although their physiological roles are less understood.

| Modification | Target Protein | Effect | Key Enzymes Involved |

| Phosphorylation | AMPK α-subunit (Thr172) | Activation | LKB1, CaMKKβ cellsignal.comnih.gov |

| Ubiquitination | AMPK subunits, NUAK1, MARK4 | Degradation or activity regulation | MAGE-A3/6-TRIM28, USP9X, LUBAC nih.govresearchgate.netelsevierpure.comportlandpress.combiorxiv.org |

| Acetylation | LKB1 (by SIRT1) | Activation of AMPK pathway | SIRT1, KATs, HDACs researchgate.netnih.gov |

| Myristoylation | AMPK β-subunit | Affects enzyme activity and localization | N-myristoyltransferase portlandpress.com |

Allosteric Regulation by Cellular Metabolites and Cofactors

Allosteric regulation provides an immediate and sensitive mechanism for modulating the activity of AMP-interacting proteins in response to fluctuations in cellular energy status. nih.gov

The most prominent example of allosteric regulation in this context is the direct binding of adenine nucleotides—AMP, ADP, and ATP—to the γ-subunit of AMPK. middlebury.edusinobiological.com The γ-subunit contains three binding sites for these nucleotides. portlandpress.com When cellular energy levels are low, the ratio of AMP/ATP and ADP/ATP increases. nih.gov The binding of AMP to the γ-subunit induces a conformational change in the AMPK complex that has three key effects:

It causes a direct allosteric activation of the kinase. portlandpress.comnih.gov